4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a dihydropyrido[2,3-b]pyrazine-2,3-dione core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Amination: The pyridine intermediate undergoes nucleophilic substitution with an appropriate amine to introduce the aminoethyl group.
Cyclization: The aminoethyl-substituted pyridine is then subjected to cyclization reactions to form the dihydropyrido[2,3-b]pyrazine-2,3-dione core. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione: shares similarities with other pyridine and pyrazine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1H-pyrido[2,3-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O2/c16-9-6-8(15(17,18)19)7-22-11(9)20-4-5-24-12-10(2-1-3-21-12)23-13(25)14(24)26/h1-3,6-7H,4-5H2,(H,20,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXFDXRLJOPDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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